2-Hydroxy-3-phenylpropanenitrile

Description

The exact mass of the compound 2-Hydroxy-3-phenylpropanenitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155550. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Hydroxy-3-phenylpropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-3-phenylpropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

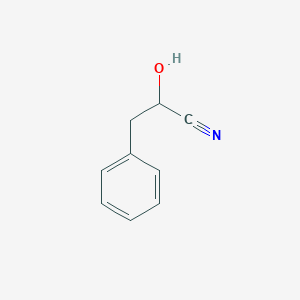

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-phenylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOOUUOYVIYFDBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00302970 | |

| Record name | 2-hydroxy-3-phenylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50353-47-4 | |

| Record name | 50353-47-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxy-3-phenylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Hydroxy-3-phenylpropanenitrile chemical structure and bonding

An In-Depth Technical Guide to the Chemical Structure and Bonding of 2-Hydroxy-3-phenylpropanenitrile

Abstract

2-Hydroxy-3-phenylpropanenitrile, also known as 3-phenyllactonitrile, is a bifunctional organic molecule of significant interest in synthetic chemistry and pharmaceutical development. As a cyanohydrin derived from phenylacetaldehyde, its structure is characterized by the presence of a hydroxyl group and a nitrile group attached to the same carbon atom, a feature that imparts versatile reactivity. This guide provides a comprehensive technical analysis of the molecule's structure, stereochemistry, chemical bonding, and spectroscopic signature. We will delve into the nature of its covalent framework, the influence of intermolecular forces, and the instrumental methods used for its characterization. Furthermore, this document will explore its synthesis, key chemical transformations, and its role as a valuable intermediate in the preparation of more complex molecular architectures, including active pharmaceutical ingredients (APIs). This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important synthetic building block.

Introduction to 2-Hydroxy-3-phenylpropanenitrile

2-Hydroxy-3-phenylpropanenitrile is a member of the cyanohydrin class of organic compounds.[1] These molecules are defined by the presence of a hydroxyl (-OH) and a nitrile (-C≡N) group bonded to the same carbon atom.[1][2] This unique arrangement makes cyanohydrins, including 2-hydroxy-3-phenylpropanenitrile, highly valuable and versatile intermediates in organic synthesis.[1][2] The dual functionality allows for a wide range of chemical modifications; for instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, while the hydroxyl group can undergo esterification or oxidation.[3][4][5]

The presence of a phenyl group in 2-hydroxy-3-phenylpropanenitrile adds another layer of chemical utility and influences the molecule's physical and reactive properties. Its strategic importance is highlighted by its application as a precursor in the synthesis of various pharmaceuticals and other biologically active compounds.[6] Understanding its precise chemical structure and bonding is therefore fundamental to leveraging its synthetic potential.

| Property | Value |

| IUPAC Name | 2-hydroxy-3-phenylpropanenitrile[7] |

| Synonyms | 3-Phenyllactonitrile, Phenylacetaldehyde cyanohydrin[7][8] |

| CAS Number | 50353-47-4[7][8][9] |

| Molecular Formula | C₉H₉NO[7][8][9][10] |

| Molecular Weight | 147.17 g/mol [7][8][9][10] |

| SMILES | C1=CC=C(C=C1)CC(C#N)O[7][9] |

| InChI Key | GOOUUOYVIYFDBL-UHFFFAOYSA-N[7] |

Molecular Structure and Stereochemistry

The molecular architecture of 2-hydroxy-3-phenylpropanenitrile is composed of three primary components: a phenyl ring, a two-carbon aliphatic chain, and the defining cyanohydrin functional group. The carbon atom bonded to both the hydroxyl and nitrile groups (C2) is a stereocenter, a critical feature that gives rise to stereoisomerism.

Key Structural Features

-

Phenyl Group: A six-carbon aromatic ring that provides steric bulk and electronic influence through inductive and resonance effects.

-

Benzylic Methylene Group (-CH₂-): A flexible linker between the phenyl ring and the chiral center.

-

Chiral Center (C2): An sp³-hybridized carbon atom bonded to four different substituents: a hydrogen atom, a hydroxyl group, a nitrile group, and a benzyl group (-CH₂-Ph).

-

Hydroxyl Group (-OH): A polar group capable of acting as both a hydrogen bond donor and acceptor.

-

Nitrile Group (-C≡N): A linear and highly polar functional group with a carbon-nitrogen triple bond. The nitrogen atom's lone pair of electrons allows it to act as a hydrogen bond acceptor.[7][11]

Caption: 2D structure of 2-Hydroxy-3-phenylpropanenitrile with key functional groups and the chiral center () highlighted.

Chirality and Enantiomers

The presence of a single chiral center means that 2-hydroxy-3-phenylpropanenitrile is a chiral molecule and can exist as a pair of non-superimposable mirror images known as enantiomers.[12] These are designated as (R)-2-hydroxy-3-phenylpropanenitrile and (S)-2-hydroxy-3-phenylpropanenitrile.

Enantiomers have identical physical properties (melting point, boiling point, solubility) but differ in their interaction with plane-polarized light (optical activity) and their binding to other chiral molecules, such as enzymes. This latter property is of paramount importance in drug development, as different enantiomers of a drug can have vastly different pharmacological activities or toxicities. The synthesis of enantiomerically pure compounds is therefore a critical objective in the pharmaceutical industry.[6]

Caption: Fischer projections of the (R) and (S) enantiomers of 2-hydroxy-3-phenylpropanenitrile, illustrating their mirror-image relationship.

Chemical Bonding and Intermolecular Forces

Covalent Bonding

The structural integrity of 2-hydroxy-3-phenylpropanenitrile is maintained by a framework of covalent bonds, which can be analyzed in terms of hybridization and bond type.

-

Sigma (σ) Bonds: These single bonds form the primary skeleton of the molecule. The C-C, C-H, C-O, and O-H bonds are all sigma bonds, resulting from the direct overlap of atomic orbitals.

-

Pi (π) Bonds: These are present in the regions of multiple bonding. The phenyl ring contains three delocalized π bonds, which are responsible for its aromaticity. The nitrile group features two π bonds as part of its C≡N triple bond.[4]

-

Hybridization:

-

Phenyl Carbons: sp² hybridized, leading to a planar ring structure with bond angles of approximately 120°.

-

Benzylic Carbon (CH₂): sp³ hybridized, with tetrahedral geometry.

-

Chiral Carbon (CH): sp³ hybridized, with a tetrahedral arrangement of its four different substituents.

-

Nitrile Carbon: sp hybridized, resulting in the linear geometry of the -C≡N group.

-

Intermolecular Forces

The physical properties of 2-hydroxy-3-phenylpropanenitrile in the condensed phase (solid or liquid) are governed by intermolecular forces. The most significant of these is hydrogen bonding.

-

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor (via the H atom) and acceptor (via the O atom's lone pairs). The nitrogen atom of the nitrile group can also act as a hydrogen bond acceptor.[7][10] This network of hydrogen bonds leads to a higher melting point (57 °C) and boiling point compared to non-polar molecules of similar molecular weight.[9]

Spectroscopic Characterization

The structure of 2-hydroxy-3-phenylpropanenitrile is unequivocally confirmed through a combination of spectroscopic techniques. Each method probes different aspects of the molecule's structure, providing complementary information.

| Technique | Structural Feature Probed | Expected Signature |

| Infrared (IR) | Functional Groups | Broad O-H stretch (~3400 cm⁻¹), sharp C≡N stretch (~2250 cm⁻¹), aromatic C=C stretches (~1600-1450 cm⁻¹).[13] |

| ¹H NMR | Proton Environments | Multiplet for aromatic protons (~7.4 ppm), signals for benzylic CH₂ and chiral CH, and a broad singlet for the OH proton.[13] |

| ¹³C NMR | Carbon Environments | Signal for nitrile carbon (~118 ppm), chiral carbon (~70 ppm), benzylic carbon, and distinct signals for aromatic carbons.[13] |

| Mass Spec (MS) | Molecular Weight & Fragmentation | Molecular ion peak (M⁺) at m/z = 147. Common fragments corresponding to loss of H₂O, HCN, and the benzyl cation (C₇H₇⁺).[14] |

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

This generalized protocol describes the standard procedure for acquiring ¹H and ¹³C NMR spectra for an organic compound like 2-hydroxy-3-phenylpropanenitrile.[15]

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound for ¹H NMR (20-50 mg for ¹³C NMR).[15]

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a small vial.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Instrument Parameters (¹³C NMR):

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and calibrate the chemical shift scale using the TMS peak at 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

-

Synthesis and Chemical Reactivity

Synthesis: Cyanohydrin Formation

2-Hydroxy-3-phenylpropanenitrile is synthesized via the nucleophilic addition of a cyanide anion to the carbonyl carbon of phenylacetaldehyde.[16][17] The reaction is typically carried out using hydrogen cyanide (HCN) or a cyanide salt (e.g., NaCN, KCN) under slightly acidic conditions. The reaction is reversible.[16]

Caption: A simplified workflow for the synthesis of 2-hydroxy-3-phenylpropanenitrile via nucleophilic addition of cyanide to phenylacetaldehyde.

Key Reactions: A Divergent Intermediate

The synthetic power of 2-hydroxy-3-phenylpropanenitrile lies in its ability to serve as a divergent intermediate, where the nitrile group can be transformed into different functionalities.[18]

-

Hydrolysis: Treatment with strong acid or base and heat hydrolyzes the nitrile to a carboxylic acid, yielding 2-hydroxy-3-phenylpropanoic acid.

-

Reduction: Reaction with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) reduces the nitrile to a primary amine, forming 2-amino-3-phenylpropan-1-ol.[3][4]

Caption: Key transformations of 2-hydroxy-3-phenylpropanenitrile, highlighting its role as a divergent synthetic intermediate.

Applications in Research and Drug Development

The versatile reactivity of 2-hydroxy-3-phenylpropanenitrile makes it a valuable building block in the synthesis of complex organic molecules.

-

Pharmaceutical Intermediates: Chiral cyanohydrins are crucial intermediates in the asymmetric synthesis of APIs.[6] For example, the enantiomerically pure (S)-enantiomer of a related compound, 3-hydroxy-3-phenylpropanenitrile, is a key intermediate in the synthesis of the widely used antidepressant fluoxetine.[6]

-

Precursor to Chiral Building Blocks: As shown in the reactivity section, it provides straightforward access to valuable chiral α-hydroxy acids and β-amino alcohols, which are common structural motifs in biologically active molecules.[3]

-

Role of the Nitrile Group in Drugs: The nitrile group itself is found in numerous approved drugs. It can act as a hydrogen bond acceptor, a bioisosteric replacement for other functional groups, or a key component of an enzyme inhibitor's pharmacophore.[11]

Conclusion

2-Hydroxy-3-phenylpropanenitrile is a structurally rich and synthetically versatile molecule. Its chemical identity is defined by a chiral carbon center bonded to hydroxyl, nitrile, and benzyl groups. This unique combination of functional groups dictates its chemical bonding, stereochemistry, and reactivity. The ability of the hydroxyl group and nitrile nitrogen to participate in hydrogen bonding significantly influences its physical properties. Spectroscopic methods provide a clear fingerprint for its structural confirmation. As a divergent intermediate, it serves as a gateway to other important classes of compounds, cementing its role as a valuable tool for researchers in organic synthesis and professionals in the field of drug discovery and development.

References

-

Fiveable. (n.d.). 2-hydroxy-2-phenylpropanenitrile Definition. Retrieved from [Link]

-

Capot Chemical. (2017). Specifications of 2-Hydroxy-3-phenylpropanenitrile. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Cyanohydrins. Retrieved from [Link]

-

PubChem. (2009). (2R)-3-hydroxy-2-phenylpropanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (2005). 3-Phenyllactonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Azizi, N., Rahimi, Z., & Alipour, M. (n.d.). A magnetic nanoparticle catalyzed eco-friendly synthesis of cyanohydrins in deep eutectic solvent. The Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-3-phenylpropanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (2025). 2-hydroxy-2-phenylpropanenitrile. Retrieved from [Link]

-

Yu, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1839-1863. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, February 2). 6: Formation and reactions of cyanohydrins. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Chirality and Stereoisomers. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of enantiomeric excess of α-hydroxy-3-phenoxybenzeneacetonitrile and its n-butyl ester by chiral high-performance liquid chromatography. Retrieved from [Link]

-

MDPI. (2020). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

-

ResearchGate. (2025). Applications of Flow Chemistry in Drug Development – Highlights of Recent Patent Literature. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link]

-

Khan Academy. (n.d.). Stereoisomers, enantiomers, and chirality centers. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2024, January 14). Cyanohydrin Formation and Reactions. YouTube. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024). A divergent intermediate strategy yields biologically diverse pseudo-natural products. Retrieved from [Link]

-

Chemmunity. (2023, September 27). Determining All Possible Stereoisomers and Labeling Each Type of Isomer. YouTube. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Cyanohydrins – Knowledge and References. Retrieved from [Link]

-

Michigan State University. (n.d.). Designating the Configuration of Chiral Centers. Retrieved from [Link]

-

National Institutes of Health (NIH). (2020). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. Retrieved from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. fiveable.me [fiveable.me]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Phenyllactonitrile | C9H9NO | CID 291037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. capotchem.com [capotchem.com]

- 9. biosynth.com [biosynth.com]

- 10. (2R)-3-hydroxy-2-phenylpropanenitrile | C9H9NO | CID 27153602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. rsc.org [rsc.org]

- 14. 3-Hydroxy-3-phenylpropanenitrile | C9H9NO | CID 86524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

- 18. A divergent intermediate strategy yields biologically diverse pseudo-natural products - PMC [pmc.ncbi.nlm.nih.gov]

2-Hydroxy-3-phenylpropanenitrile CAS number and nomenclature

CAS Number: 50353-47-4 [1][2][3][4][5]

Abstract

This technical guide provides a rigorous analysis of 2-Hydroxy-3-phenylpropanenitrile (also known as phenylacetaldehyde cyanohydrin), a critical chiral building block in the synthesis of

Chemical Identity & Nomenclature

Precision in nomenclature is vital due to the prevalence of structural isomers in commercial catalogs.

| Parameter | Details |

| IUPAC Name | 2-Hydroxy-3-phenylpropanenitrile |

| Common Synonyms | Phenylacetaldehyde cyanohydrin; 3-Phenyllactonitrile; Benzylglycolonitrile |

| CAS Number | 50353-47-4 (Racemic) |

| Molecular Formula | C |

| Molecular Weight | 147.17 g/mol |

| SMILES | N#CC(O)Cc1ccccc1 |

| InChIKey | GOOUUOYVIYFDBL-UHFFFAOYSA-N |

| Chirality | Contains one stereocenter at C2.[1][3][5][6] Available as (R), (S), or racemate.[7][8] |

Structural Distinction Alert

Do not confuse with:

-

Acetophenone cyanohydrin (2-Hydroxy-2-phenylpropanenitrile): Phenyl group is directly attached to the chiral center (

). -

Mandelonitrile (2-Hydroxy-2-phenylacetonitrile): Derived from benzaldehyde, not phenylacetaldehyde.

Physicochemical Properties

Data aggregated from experimental values and high-confidence predictive models.

-

Physical State: Solid (powder) or viscous oil depending on purity and enantiomeric composition.

-

Melting Point: 57–58 °C (Racemic solid).

-

Boiling Point: Decomposes upon heating; typically purified via chromatography or crystallization rather than distillation.

-

Solubility:

-

Soluble: Ethanol, Ethyl Acetate, DMSO, Chloroform.

-

Sparingly Soluble: Water (hydrophobic benzyl tail limits aqueous solubility).

-

-

pKa (OH): ~13.0 (Predicted).

-

Stability: Susceptible to retro-aldol-type decomposition (releasing HCN) under basic conditions or high heat. Store at 2–8 °C.

Synthesis Methodologies

Chemical Synthesis (Nucleophilic Addition)

The standard industrial route involves the addition of cyanide to phenylacetaldehyde.

Reaction Scheme: Phenylacetaldehyde + NaCN + H+ -> 2-Hydroxy-3-phenylpropanenitrile

Protocol (Lab Scale):

-

Reagents: Phenylacetaldehyde (1.0 eq), Sodium Cyanide (1.2 eq), Sodium Bisulfite (1.5 eq, optional for bisulfite adduct method), Water/Ethyl Acetate biphasic system.

-

Procedure:

-

Dissolve phenylacetaldehyde in ethyl acetate.

-

Cool to 0 °C.

-

Add aqueous NaCN solution dropwise while maintaining pH ~6–7 (using acetic acid) to prevent base-catalyzed polymerization of the aldehyde.

-

Stir for 4–6 hours at 0–5 °C.

-

-

Workup: Separate organic layer, wash with brine, dry over MgSO

, and concentrate in vacuo at low temperature (<40 °C) to avoid HCN elimination.

Biocatalytic Synthesis (Enantioselective)

For pharmaceutical applications requiring high enantiomeric excess (ee), Hydroxynitrile Lyases (HNLs) are employed.

Mechanism: HNLs catalyze the reversible addition of HCN to the aldehyde. By using an (R)- or (S)-selective HNL in a biphasic system (buffer/organic solvent), the desired enantiomer is obtained.

Figure 1: Comparison of chemical (racemic) and biocatalytic (chiral) synthesis pathways.

Reactivity & Applications

Hydrolysis to Phenyllactic Acid (PLA)

The primary application of 2-hydroxy-3-phenylpropanenitrile is as a precursor to 3-phenyllactic acid (2-hydroxy-3-phenylpropanoic acid). PLA is a broad-spectrum antimicrobial compound produced naturally by Lactic Acid Bacteria (LAB) and is used in food preservation and as a chiral pool building block.

-

Reaction: Acid-catalyzed hydrolysis (HCl/H

O, reflux). -

Product: 2-Hydroxy-3-phenylpropanoic acid.

Synthesis of Homophenylalanine Analogs

Through the Strecker Synthesis variation or subsequent transformations, the hydroxyl group can be converted to an amine (via mesylation/azide displacement or direct aminonitrile synthesis), leading to homophenylalanine derivatives. These are crucial scaffolds for:

-

ACE Inhibitors: Hypertension medication.

-

HIV Protease Inhibitors: Many contain a phenylalanine-mimic core.

Figure 2: Downstream chemical transformations and pharmaceutical applications.

Analytical Characterization

Confirming the structure of the 3-phenyl isomer (vs. the 2-phenyl isomer) requires careful NMR analysis.

Proton NMR ( H NMR, 400 MHz, CDCl )

| Shift ( | Multiplicity | Integration | Assignment | Notes |

| 7.20 – 7.40 | Multiplet | 5H | Aromatic (Ph) | Typical monosubstituted benzene pattern. |

| 4.65 | Triplet (or dd) | 1H | CH-OH | The chiral proton |

| 3.05 | Doublet (or dd) | 2H | Ph-CH | Benzylic protons. Distinctive for 3-phenyl isomer. |

| 2.80 – 3.50 | Broad Singlet | 1H | -OH | Chemical shift varies with concentration/solvent. |

Key Distinction: In the 2-phenyl isomer (acetophenone cyanohydrin), there are no benzylic methylene protons ; instead, you would see a methyl singlet (~1.8 ppm).

Carbon NMR ( C NMR, 100 MHz, CDCl )

-

Nitrile (-CN): ~119 ppm.

-

Aromatic Carbons: 135 ppm (ipso), 128–130 ppm.

-

Alpha Carbon (CH-OH): ~62 ppm.

-

Benzylic Carbon (CH

): ~41 ppm.

Infrared Spectroscopy (IR)[10]

-

O-H Stretch: Broad band at 3300–3500 cm

. -

C

N Stretch: Weak but sharp band at 2240–2250 cm -

Aromatic C-H: ~3030 cm

.

Safety & Handling

Hazard Class: Acute Toxin (Oral/Dermal/Inhalation).[5] GHS Signal: WARNING / DANGER

-

Cyanide Risk: Although the nitrile group is covalently bonded, metabolic or thermal decomposition can release HCN. Handle in a well-ventilated fume hood.

-

Skin Contact: Nitriles can be absorbed through the skin. Use nitrile gloves (double-gloving recommended) and lab coat.

-

Storage: Store in a cool, dry place away from strong oxidizers and strong bases (which induce decomposition).

References

-

PubChem. Compound Summary: 3-Phenyllactonitrile (CID 291037). National Library of Medicine. Available at: [Link]

-

Capot Chemical. Certificate of Analysis: 2-Hydroxy-3-phenylpropanenitrile.[4] Available at: [Link]

- Effio, A. et al. "Enzymatic synthesis of (S)-phenylacetaldehyde cyanohydrin by hydroxynitrile lyase from Manihot esculenta." Journal of Biotechnology, 2005.

Sources

- 1. CNP0304006.0 - COCONUT [coconut.naturalproducts.net]

- 2. 50353-47-4 | 2-Hydroxy-3-phenylpropanenitrile - Capot Chemical [capotchem.com]

- 3. 2-hydroxy-3-phenylpropanenitrile | 50353-47-4 [sigmaaldrich.com]

- 4. capotchem.com [capotchem.com]

- 5. 3-Phenyllactonitrile | C9H9NO | CID 291037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 2-Hydroxy-3-phenylpropanenitrile: Synthesis, Characterization, and Pharmaceutical Applications

Abstract

This technical guide provides a comprehensive overview of 2-hydroxy-3-phenylpropanenitrile, a bifunctional molecule of significant interest in organic synthesis and pharmaceutical development. The document elucidates the compound's core physicochemical properties, detailed protocols for its synthesis and characterization, and an exploration of its role as a valuable chiral building block in the creation of active pharmaceutical ingredients (APIs). Emphasis is placed on the scientific principles underpinning the synthetic and analytical methodologies, ensuring a robust and reproducible framework for researchers, scientists, and drug development professionals.

Introduction and Nomenclature

2-Hydroxy-3-phenylpropanenitrile, a member of the cyanohydrin family, possesses both a hydroxyl and a nitrile functional group. This unique structural arrangement imparts a versatile reactivity profile, making it a sought-after intermediate in synthetic chemistry.

The nomenclature for this compound can be varied, and a clear understanding is crucial for accurate literature searching and communication.

-

IUPAC Name: 2-Hydroxy-3-phenylpropanenitrile[1]

-

Synonyms: 3-Phenyllactonitrile, Phenylacetaldehyde cyanohydrin[1]

The structural isomer, 3-hydroxy-2-phenylpropanenitrile, is a distinct compound with different physical and spectroscopic properties. It is imperative to distinguish between these isomers in any synthetic or analytical endeavor.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of 2-hydroxy-3-phenylpropanenitrile is paramount for its effective and safe handling in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO | [1][2] |

| Molecular Weight | 147.17 g/mol | [1][2] |

| Melting Point | 57 °C | [2] |

| SMILES | C1=CC=C(C=C1)CC(C#N)O | [1] |

| InChIKey | GOOUUOYVIYFDBL-UHFFFAOYSA-N | [1] |

Safety Profile:

2-Hydroxy-3-phenylpropanenitrile is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood, wearing personal protective equipment (PPE), including gloves and safety goggles.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation

Synthesis of 2-Hydroxy-3-phenylpropanenitrile

The synthesis of cyanohydrins is a cornerstone of organic chemistry, providing access to a wide array of valuable intermediates. The preparation of 2-hydroxy-3-phenylpropanenitrile is typically achieved through the nucleophilic addition of a cyanide anion to phenylacetaldehyde.

General Reaction Scheme

Figure 1: General synthetic route to 2-Hydroxy-3-phenylpropanenitrile.

Laboratory-Scale Synthesis Protocol

This protocol outlines a standard laboratory procedure for the synthesis of 2-hydroxy-3-phenylpropanenitrile. The causality behind each step is explained to provide a deeper understanding of the process.

Materials:

-

Phenylacetaldehyde

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Acetic acid (glacial)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice bath

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve sodium cyanide (1.1 equivalents) in deionized water. Cool the solution to 0-5 °C in an ice bath. The low temperature is crucial to control the exothermic reaction and to minimize the formation of byproducts.

-

Addition of Aldehyde: Add phenylacetaldehyde (1.0 equivalent) to the cooled cyanide solution.

-

Acidification: Slowly add glacial acetic acid (1.1 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature of the reaction mixture remains below 10 °C. The acid protonates the cyanide salt to generate hydrocyanic acid (HCN) in situ, which then acts as the nucleophile. A slightly acidic to neutral pH is optimal for the reaction.

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup - Quenching: Once the reaction is complete, carefully quench any remaining cyanide by adding a saturated solution of sodium bicarbonate until the solution is slightly basic. This converts any residual HCN into the less volatile and more water-soluble cyanide salt.

-

Workup - Extraction: Transfer the reaction mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether. The organic product will preferentially partition into the ether layer.

-

Workup - Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine. The water wash removes any water-soluble impurities, and the brine wash helps to break any emulsions and begins the drying process.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude 2-hydroxy-3-phenylpropanenitrile can be purified by recrystallization or column chromatography on silica gel.

Enantioselective Synthesis

The synthesis of enantiomerically pure cyanohydrins is of paramount importance for their application in the pharmaceutical industry. Biocatalytic methods, employing enzymes such as oxynitrilases, offer a highly efficient route to chiral cyanohydrins.

Figure 3: Synthetic transformations of 2-Hydroxy-3-phenylpropanenitrile to valuable pharmaceutical precursors.

Conclusion

2-Hydroxy-3-phenylpropanenitrile is a molecule with significant potential for researchers and professionals in the field of drug development and organic synthesis. Its well-defined physicochemical properties, established (though adaptable) synthetic routes, and versatile reactivity make it a valuable tool in the chemist's arsenal. The ability to produce this compound in an enantiomerically pure form through biocatalysis further enhances its utility as a chiral building block for the synthesis of complex and stereochemically defined active pharmaceutical ingredients. This guide has provided a foundational understanding of this compound, from its basic properties to its potential applications, thereby enabling its more effective utilization in research and development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 291037, 3-Phenyllactonitrile. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

-

Azizi, N., Rahimi, Z., & Alipour, M. (n.d.). A magnetic nanoparticle catalyzed eco-friendly synthesis of cyanohydrins in deep eutectic solvent. The Royal Society of Chemistry. Retrieved from [Link]

-

Szewczyk, M., et al. (2021). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. Scientific Reports, 11(1), 1-12. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

S. Bi, et al. (n.d.). One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propanenitrile, 3-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Y. Kusumawati & I. G. Wenten. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14. Retrieved from [Link]

-

Loughborough University. (n.d.). Transforming API synthesis by integrating multi-target computer-aided retrosynthesis with flow chemistry for greener pharmaceutical manufacturing. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

Sources

A Guide to the Formation of 2-Hydroxy-3-phenylpropanenitrile: Mechanisms, Protocols, and Applications

Abstract

2-Hydroxy-3-phenylpropanenitrile, the cyanohydrin derived from phenylacetaldehyde, is a pivotal intermediate in synthetic organic chemistry. Its bifunctional nature, possessing both a hydroxyl and a nitrile group, renders it a versatile precursor for a range of high-value molecules, including β-amino alcohols and α-hydroxy acids, which are integral to the development of pharmaceuticals and fine chemicals. This technical guide provides an in-depth exploration of the core mechanisms governing the formation of 2-hydroxy-3-phenylpropanenitrile. We will dissect the classical nucleophilic addition pathway, contrast it with modern biocatalytic strategies employing hydroxynitrile lyases (HNLs), and provide detailed, field-proven experimental protocols. The discussion is framed with insights into reaction optimization, causality behind procedural choices, and the downstream synthetic utility of the target molecule, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: A Versatile Synthetic Building Block

In the landscape of organic synthesis, cyanohydrins represent a class of compounds with significant utility. 2-Hydroxy-3-phenylpropanenitrile (C₆H₅CH₂CH(OH)CN) is a prime example, serving as a critical nexus for the conversion of a simple aldehyde into more complex, stereochemically-rich structures.

Chemical Identity and Physicochemical Properties

The structure of 2-hydroxy-3-phenylpropanenitrile is characterized by a chiral center at the carbon atom bearing the hydroxyl and nitrile groups. This chirality is a key feature, as the stereochemical outcome of its synthesis can be controlled to produce enantiomerically pure compounds, a critical requirement in modern pharmacology.

| Property | Value |

| IUPAC Name | 2-Hydroxy-3-phenylpropanenitrile |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.17 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Key Functional Groups | Hydroxyl (-OH), Nitrile (-C≡N), Phenyl (C₆H₅-) |

Significance in Synthetic Chemistry

The synthetic value of 2-hydroxy-3-phenylpropanenitrile stems from the reactivity of its functional groups. The nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, while the hydroxyl group can be protected or modified.[1] This dual reactivity allows for the transformation of an aldehyde into a variety of other functional groups, making it a valuable intermediate for:

-

Pharmaceuticals: As a precursor to chiral β-amino alcohols and other active pharmaceutical ingredients (APIs).[2]

-

Agrochemicals: Where specific stereoisomers often exhibit enhanced efficacy and better environmental profiles.[2]

-

Fine Chemicals: Serving as a building block for complex molecular architectures.

The Core Formation Mechanism: Nucleophilic Addition

The formation of 2-hydroxy-3-phenylpropanenitrile from phenylacetaldehyde is a classic example of a nucleophilic addition reaction to a carbonyl group.[1] The process is reversible and its equilibrium position is influenced by reaction conditions.[3]

Reactants and Reagents

-

Electrophile: The carbonyl carbon of phenylacetaldehyde (C₆H₅CH₂CHO) is electron-deficient due to the electronegativity of the oxygen atom, making it susceptible to nucleophilic attack.

-

Nucleophile: The cyanide anion (⁻C≡N) is a potent carbon-based nucleophile. It is typically generated from a source like hydrogen cyanide (HCN), sodium cyanide (NaCN), or potassium cyanide (KCN).[3][4] To avoid the hazards of handling HCN gas, it is often generated in situ by adding a mineral acid to a cyanide salt.[5]

Mechanistic Steps

The reaction proceeds via a two-step mechanism that is typically base-catalyzed.[1]

-

Step 1: Nucleophilic Attack. The cyanide anion attacks the electrophilic carbonyl carbon of phenylacetaldehyde. This breaks the C=O pi bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate.[1][6]

-

Step 2: Protonation. The negatively charged oxygen of the alkoxide intermediate is a strong base and is subsequently protonated by a proton source in the reaction mixture (such as HCN or water) to yield the final 2-hydroxy-3-phenylpropanenitrile product. This step also regenerates the cyanide anion if HCN is the proton source, allowing it to act catalytically.[1]

Figure 1: The two-step nucleophilic addition mechanism for cyanohydrin formation.

Synthetic Methodologies & Protocols

The synthesis of 2-hydroxy-3-phenylpropanenitrile can be approached through classical chemical methods or more modern, stereoselective biocatalytic routes.

Classical Method: In Situ Hydrogen Cyanide Generation

This method relies on the generation of HCN within the reaction flask, minimizing the risk associated with handling the pure gas.[5] The reaction is typically performed at a slightly acidic pH (4-5) to achieve the optimal balance between having sufficient free cyanide ions for nucleophilic attack while suppressing base-catalyzed side reactions.[4]

Experimental Protocol: Synthesis via In Situ HCN Generation

WARNING: This procedure involves highly toxic cyanide salts and the in situ generation of hydrogen cyanide gas. It must be performed in a properly functioning chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. An emergency cyanide poisoning antidote kit should be available.

-

Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

-

Reagents: In the flask, dissolve sodium cyanide (NaCN, 1.0 eq.) in 50 mL of water. Add phenylacetaldehyde (1.0 eq.) to the cyanide solution.

-

Acid Addition: Cool the stirred mixture to 0-5 °C. Slowly add hydrochloric acid (1 M HCl, 1.0 eq.) dropwise from the dropping funnel over 1-2 hours. Crucial: Maintain the internal temperature below 10 °C to control the reaction rate and minimize HCN gas evolution.

-

Reaction: After the acid addition is complete, continue stirring the mixture at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 2-hydroxy-3-phenylpropanenitrile. Further purification can be achieved via column chromatography if necessary.

Biocatalytic Method: Enantioselective Synthesis with Hydroxynitrile Lyases (HNLs)

For applications requiring high enantiopurity, biocatalysis is the superior method. Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of cyanide to aldehydes, producing chiral cyanohydrins with high enantiomeric excess (ee).[7][8] Both (R)-selective and (S)-selective HNLs are available, allowing for targeted synthesis of the desired stereoisomer.[9] This approach offers significant advantages, including mild reaction conditions (ambient temperature and pressure), high selectivity, and reduced environmental impact.[2][8]

Experimental Protocol: (R)-HNL-Catalyzed Synthesis

-

Buffer Preparation: Prepare a citrate buffer solution (e.g., 0.1 M, pH 4.0). The acidic pH is often optimal for HNL activity and helps suppress the non-enzymatic, racemic background reaction.[10]

-

Reaction Setup: In a temperature-controlled reaction vessel, create a biphasic system by adding the citrate buffer and an immiscible organic solvent like methyl tert-butyl ether (MTBE). This system allows for high substrate concentration in the organic phase while the enzyme remains active in the aqueous phase.

-

Enzyme Addition: Add the (R)-hydroxynitrile lyase preparation (e.g., immobilized on a solid support or as a whole-cell lysate) to the aqueous phase.[10][11]

-

Substrate Addition: Dissolve phenylacetaldehyde (1.0 eq.) in the organic solvent. Add a cyanide source, such as a solution of HCN in MTBE, to the reaction mixture.

-

Reaction: Stir the biphasic mixture vigorously at a controlled temperature (e.g., 5-25 °C) to ensure efficient mass transfer between the phases.[10] Monitor the conversion and enantiomeric excess by taking aliquots from the organic phase and analyzing them via chiral HPLC.

-

Workup: Once the desired conversion is reached, stop the stirring and separate the organic layer. The enzyme (if immobilized) can be recovered by filtration for reuse.

-

Purification: Wash the organic layer with water and brine, dry it over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield the enantiomerically enriched (R)-2-hydroxy-3-phenylpropanenitrile.

Figure 2: Comparison of chemical vs. biocatalytic synthesis workflows.

Reaction Optimization and Data

The yield and stereoselectivity of the cyanohydrin formation are highly dependent on the reaction parameters.

| Parameter | Chemical Synthesis | Biocatalytic Synthesis | Rationale / Causality |

| pH | 4-5 | Typically 3.5-5.5 | Balances cyanide nucleophilicity with suppression of side reactions (chemical) and matches the enzyme's optimal activity range (biocatalytic).[4][12] |

| Temperature | 0-10 °C | 5-40 °C | Low temperature in chemical synthesis minimizes HCN loss and side reactions. Biocatalytic reactions are run at the enzyme's optimal temperature for activity and stability.[10] |

| Solvent | Water, Diethyl Ether | Biphasic (e.g., Buffer/MTBE) | Aqueous medium is needed for in situ HCN generation. Biphasic systems in biocatalysis overcome substrate/product inhibition and improve enzyme stability.[13] |

| Yield | 60-85% | 70-95% | Biocatalytic methods can achieve higher isolated yields due to fewer side products and cleaner reactions. |

| Enantiomeric Excess (ee) | 0% (Racemic) | >99% | The chiral active site of the HNL enzyme dictates the stereochemistry of the cyanide addition, leading to a single enantiomer.[7][12] |

Conclusion

The formation of 2-hydroxy-3-phenylpropanenitrile is a foundational reaction in organic synthesis, providing access to a versatile chiral building block from the readily available starting material, phenylacetaldehyde. While classical chemical synthesis provides a direct route to the racemic product, the advent of robust hydroxynitrile lyases has revolutionized this process. Biocatalysis offers an authoritative, efficient, and environmentally benign pathway to enantiomerically pure cyanohydrins, meeting the stringent demands of the pharmaceutical and life sciences industries. Understanding the nuances of both the underlying nucleophilic addition mechanism and the practical considerations of each synthetic protocol is essential for any scientist aiming to leverage this powerful transformation in their research and development endeavors.

References

-

Dadashipour, M., & Asano, Y. (2011). Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering. ACS Catalysis, 1(10), 1237–1259. [Link]

-

InnoSyn. (n.d.). Hydroxynitrile Lyases. Retrieved from [Link]

-

Spaces. (2016, November 15). CHEM 263 - Nov 15 2016 Notes (1). Retrieved from [Link]

-

Wannagat, M., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14, 6285-6301. [Link]

-

Dr. M. Chem. (2021, November 26). How a benzaldehyde Cyanohydrin is formed. YouTube. Retrieved from [Link]

-

Quora. (2019, August 18). What is the solution for benzaldehyde + HCN? Retrieved from [Link]

-

Scienmag. (2024, January 29). Unlocking Hydroxynitrile Lyases: Discovery to Applications. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyanohydrin reaction. Retrieved from [Link]

-

ACS Catalysis. (2011). Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering. Retrieved from [Link]

-

Gpatindia. (2020, March 12). PHENYLEPHRINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

-

ResearchGate. (n.d.). Phenylephrine synthesis. Retrieved from [Link]

-

Delville, M. M. E., et al. (n.d.). Enzymatic cascade flow synthesis of protected mandelonitrile derivatives. The Royal Society of Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, September 30). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Retrieved from [Link]

-

Dadwal, M., et al. (2020). Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. ACS Omega, 5(42), 27365–27374. [Link]

-

ResearchGate. (n.d.). Synthesis of (R)-mandelonitrile using different enzyme loadings. Retrieved from [Link]

-

Reddy, L. M., et al. (1998). A Practical Synthesis of (R)-(−)-Phenylephrine Hydrochloride. Organic Process Research & Development, 2(6), 429-431. [Link]

-

ResearchGate. (n.d.). PmHNL catalyzed (R)-cyanohydrin synthesis from aliphatic aldehydes. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, January 22). The Addition of Hydrogen Cyanide to Aldehydes and Ketones. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spaces.facsci.ualberta.ca [spaces.facsci.ualberta.ca]

- 6. m.youtube.com [m.youtube.com]

- 7. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. scienmag.com [scienmag.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Analysis of 2-Hydroxy-3-phenylpropanenitrile

CAS: 10020-28-7 | Formula: C9H9NO | MW: 147.17 g/mol

Synonyms: Phenylacetaldehyde cyanohydrin;

Executive Summary & Structural Context

This guide details the spectroscopic characterization of 2-Hydroxy-3-phenylpropanenitrile , a critical chiral intermediate in the synthesis of phenylalanine derivatives and protease inhibitors. Unlike stable nitriles, this molecule represents a "masked" aldehyde; it exists in a delicate equilibrium with phenylacetaldehyde and hydrogen cyanide.

Application Scientist Note: The primary challenge in analyzing this compound is its thermal and hydrolytic instability. In Gas Chromatography (GC) or Mass Spectrometry (MS) inlets, it frequently undergoes retro-cyanohydrin cleavage, leading to spectra dominated by phenylacetaldehyde. The protocols below are designed to mitigate these artifacts.

Structural Skeleton & Stereochemistry

The molecule features a stereocenter at C2, creating a chiral environment that renders the adjacent methylene protons (

Synthesis & Sample Preparation Protocol

To ensure spectroscopic data validity, the sample must be fresh. Cyanohydrins degrade upon standing, especially if traces of base are present.

Protocol: Acid-Catalyzed Cyanosilylation (Recommended)

Standard aqueous cyanide methods often lead to hydrolysis. The TMSCN route is preferred for analytical standards.

-

Reagents: Phenylacetaldehyde (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.1 eq), ZnI2 (catalytic).

-

Reaction: Stir in anhydrous DCM at 0°C under

for 2 hours. -

Hydrolysis: Treat the resulting silyl ether with 1N HCl/THF to liberate the free cyanohydrin.

-

Purification: Rapid filtration through a short pad of neutral silica gel (eluent: Hexanes/EtOAc 4:1). Do not distill.

Figure 1: Analytical workflow emphasizing the need for rapid analysis post-purification to prevent degradation.

Infrared Spectroscopy (FT-IR)

Method: Neat oil on NaCl/KBr plates or ATR.

The IR spectrum is the quickest method to confirm the successful formation of the cyanohydrin and the absence of the starting aldehyde.

| Functional Group | Wavenumber ( | Intensity | Diagnostic Note |

| O-H Stretch | 3400–3500 | Broad, Strong | Indicates free hydroxyl. Absence suggests silyl ether protection remains. |

| C | 2245–2255 | Weak/Medium | Often weak in cyanohydrins due to dipole cancellation. Sharp band. |

| Aromatic C-H | 3030, 3065 | Weak | Characteristic of the phenyl ring. |

| Aliphatic C-H | 2920–2960 | Medium | Methylene ( |

| Aromatic C=C | 1605, 1495, 1455 | Medium | "Fingerprint" of the monosubstituted benzene ring. |

| C-O Stretch | 1070–1100 | Strong | Secondary alcohol character. |

| C=O (Impurity) | ~1720 | Strong | Critical: Presence indicates reversion to Phenylacetaldehyde. |

Nuclear Magnetic Resonance (NMR)

Solvent:

H NMR Data (400 MHz)

The spectrum is defined by the ABX system of the

| Shift ( | Multiplicity | Integral | Assignment | Coupling ( |

| 7.25 – 7.40 | Multiplet | 5H | Ar-H | Phenyl ring protons (overlapping). |

| 4.65 | dd (or t) | 1H | CH -CN | |

| 3.10 | dd | 1H | CH | |

| 3.02 | dd | 1H | CH | |

| 2.8 – 3.5 | Broad Singlet | 1H | OH | Exchangeable with |

Expert Insight: If the sample contains trace acid (stabilizer), the OH peak may appear sharp. If trace base is present, the CH peak at 4.65 ppm may broaden due to exchange or degradation.

C NMR Data (100 MHz)

| Shift ( | Assignment | Note |

| 135.2 | Ar-C (Ipso) | Quaternary carbon. |

| 129.5 | Ar-C (Meta) | Intense peak (2C). |

| 128.8 | Ar-C (Ortho) | Intense peak (2C). |

| 127.6 | Ar-C (Para) | |

| 119.1 | C | Characteristic nitrile shift. |

| 62.4 | C H-OH | Deshielded by Oxygen and Nitrile. |

| 39.8 | C H | Benzylic carbon. |

Mass Spectrometry (MS)

Ionization: Electron Impact (EI) at 70 eV is standard, but Electrospray Ionization (ESI) in negative mode is preferred for molecular ion detection due to thermal instability.

Fragmentation Pathway (EI)

The molecule rarely shows a strong molecular ion (

-

Molecular Ion:

147 (Trace/Absent) -

Base Peak:

91 (Tropylium ion,

Fragmentation Logic:

-

Retro-Cyanohydrin:

. -

Benzylic Cleavage: The bond between C2 and C3 breaks to form the stable benzyl cation (which rearranges to tropylium,

91). -

Dehydration: Loss of water (

) is less common than HCN loss but can produce a peak at

Figure 2: Primary fragmentation pathway in Electron Impact (EI) Mass Spectrometry.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 50353-47-4, 2-Hydroxy-3-phenylpropanenitrile. Retrieved from [Link]

-

Organic Syntheses (Coll. Vol. 1). Phenylacetic Acid (via Benzyl Cyanide hydrolysis - mechanistic context). Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Phenylacetaldehyde - Mass Spectrum (Reference for degradation product). Retrieved from [Link]

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for ABX coupling constants and Cyanohydrin IR shifts).

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Hydroxy-3-phenylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-phenylpropanenitrile, a chiral α-hydroxynitrile, serves as a valuable building block in the synthesis of various biologically active molecules and pharmaceuticals. Its structural elucidation is paramount for ensuring the purity and identity of intermediates and final products in drug development pipelines. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a cornerstone technique for this purpose, offering detailed insights into the molecular structure, connectivity, and stereochemistry of organic compounds. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-hydroxy-3-phenylpropanenitrile, delving into the theoretical underpinnings of its spectral features and offering a field-proven experimental protocol for its acquisition.

Molecular Structure and its ¹H NMR Implications

The structure of 2-hydroxy-3-phenylpropanenitrile features a chiral center at the carbon bearing the hydroxyl and nitrile groups (C2). This chirality has profound consequences for the ¹H NMR spectrum, particularly on the protons of the adjacent methylene group (C3).

The Concept of Diastereotopicity

In a chiral molecule, protons on a CH₂ group adjacent to a stereocenter are typically diastereotopic. This means they are in chemically non-equivalent environments and will, therefore, have different chemical shifts and potentially different coupling constants to neighboring protons.[1] Replacing either of these protons with a different group would create a pair of diastereomers.[2] Consequently, these protons will appear as distinct signals in the ¹H NMR spectrum, often as a complex multiplet.[3]

In the case of 2-hydroxy-3-phenylpropanenitrile, the two protons on the C3 methylene group (Hₐ and Hₑ) are diastereotopic due to the adjacent C2 chiral center. This non-equivalence is a key feature to anticipate in the ¹H NMR spectrum.

Predicted ¹H NMR Spectrum Analysis

While experimental spectra for 2-hydroxy-3-phenylpropanenitrile are not widely published, data from its close structural isomer, 3-hydroxy-2-phenylpropanenitrile, provides a reliable basis for prediction and interpretation. The following table summarizes the expected chemical shifts, multiplicities, and assignments for the protons in 2-hydroxy-3-phenylpropanenitrile, based on analogous compounds and fundamental NMR principles.[4]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Influencing Factors |

| Hₐ and Hₑ (CH₂) | ~ 2.7 - 3.1 | Doublet of Doublets (dd) or Multiplet (m) | 2H | Diastereotopicity due to adjacent chiral center; deshielding by the phenyl group. |

| Hₓ (CH) | ~ 4.5 - 5.1 | Triplet (t) or Doublet of Doublets (dd) | 1H | Deshielding by the adjacent hydroxyl and nitrile groups. |

| OH | Variable (typically ~ 2.0 - 4.0) | Broad Singlet (br s) | 1H | Hydrogen bonding, concentration, and solvent dependent. Often exchanges with D₂O. |

| Aromatic Protons (C₆H₅) | ~ 7.2 - 7.5 | Multiplet (m) | 5H | Standard aromatic region. |

Detailed Signal Interpretation:

-

Aromatic Protons (C₆H₅): The five protons on the phenyl ring are expected to appear as a complex multiplet in the aromatic region of the spectrum, typically between 7.2 and 7.5 ppm.

-

Methine Proton (Hₓ): The proton on the chiral carbon (C2) is significantly deshielded by the adjacent electron-withdrawing nitrile and hydroxyl groups. It is expected to resonate at approximately 4.5 to 5.1 ppm. This proton will be coupled to the two diastereotopic protons of the methylene group (Hₐ and Hₑ), resulting in a triplet or, more likely, a doublet of doublets, depending on the similarity of the coupling constants J(Hₓ, Hₐ) and J(Hₓ, Hₑ).

-

Methylene Protons (Hₐ and Hₑ): As diastereotopic protons, Hₐ and Hₑ will have distinct chemical shifts, anticipated in the range of 2.7 to 3.1 ppm. Each of these protons is coupled to the other (geminal coupling) and to the methine proton (vicinal coupling). This will give rise to a complex splitting pattern, most likely two separate doublet of doublets.

-

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature, which influence hydrogen bonding. It typically appears as a broad singlet and can be confirmed by its disappearance upon shaking the sample with a drop of deuterium oxide (D₂O).

Visualizing Spin-Spin Coupling

The following diagram illustrates the key through-bond coupling interactions in 2-hydroxy-3-phenylpropanenitrile that give rise to the observed splitting patterns in the ¹H NMR spectrum.

Caption: Key ³J (vicinal) and ²J (geminal) coupling interactions in 2-hydroxy-3-phenylpropanenitrile.

Experimental Protocol for ¹H NMR Acquisition

This protocol provides a robust methodology for obtaining a high-resolution ¹H NMR spectrum of 2-hydroxy-3-phenylpropanenitrile.

I. Sample Preparation

-

Analyte Purity: Ensure the sample of 2-hydroxy-3-phenylpropanenitrile is of high purity to avoid interfering signals from residual solvents or synthetic byproducts.

-

Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[2]

-

Concentration: For a standard ¹H NMR experiment on a 400-600 MHz spectrometer, a concentration of 5-10 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent is typically sufficient.[5]

-

Procedure: a. Weigh approximately 5-10 mg of 2-hydroxy-3-phenylpropanenitrile into a clean, dry vial. b. Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. c. Gently agitate the vial to ensure complete dissolution of the sample. d. Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. e. If quantitative analysis is not the primary goal, an internal standard such as tetramethylsilane (TMS) is not strictly necessary as modern spectrometers can reference the residual solvent peak. However, for precise chemical shift referencing, a small amount of TMS can be added.

II. Instrument Parameters and Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz or higher field spectrometer.

| Parameter | Recommended Value | Rationale |

| Pulse Sequence | Standard single-pulse (zg30 or similar) | Provides a simple and robust method for acquiring a standard 1D proton spectrum. |

| Spectral Width | -2 to 12 ppm | Encompasses the typical chemical shift range for organic molecules, including any potential impurities. |

| Acquisition Time | 2-4 seconds | Allows for good resolution of the signals. |

| Relaxation Delay (d1) | 1-5 seconds | Ensures that the protons have sufficient time to relax back to their equilibrium state between pulses, which is important for accurate integration. |

| Number of Scans | 8-16 | Sufficient to achieve a good signal-to-noise ratio for a sample of this concentration. |

| Temperature | 298 K (25 °C) | Standard operating temperature for routine NMR. |

III. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the chemical shift of the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

-

Integration: Integrate the area under each signal to determine the relative number of protons each signal represents.

Workflow for ¹H NMR Analysis of 2-Hydroxy-3-phenylpropanenitrile

Caption: A streamlined workflow for the ¹H NMR analysis of 2-hydroxy-3-phenylpropanenitrile.

Conclusion

The ¹H NMR spectrum of 2-hydroxy-3-phenylpropanenitrile provides a wealth of structural information, with the diastereotopic nature of the methylene protons being a key distinguishing feature. A thorough understanding of the underlying NMR principles, coupled with a meticulous experimental approach, is essential for accurate spectral interpretation and structural confirmation. This guide serves as a comprehensive resource for researchers and scientists, enabling them to confidently utilize ¹H NMR spectroscopy in their work with this important chiral building block.

References

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Supplementary Data. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-3-phenylpropanenitrile. Retrieved from [Link]

- Sugiki, T., Kobayashi, N., & Fujiwara, T. (2017). Modern Technologies of Solution Nuclear Magnetic Resonance Spectroscopy for Three-dimensional Structure Determination of Proteins Open Avenues for Life Scientists. Computational and Structural Biotechnology Journal, 15, 328–339.

- MDPI. (2022). New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy. Magnetochemistry, 8(9), 101.

-

AZoOptics. (2023, August 1). Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

- Derome, A. E. (1987). Modern NMR Techniques for Chemistry Research. Pergamon Press.

-

UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

-

University of Alberta. (n.d.). How to make an NMR sample. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Identifying Homotopic, Enantiotopic and Diastereotopic Protons. Retrieved from [Link]

-

PubMed. (2002). Conformational analysis of the chemical shifts for molecules containing diastereotopic methylene protons. Retrieved from [Link]

-

ResearchGate. (2023). The diastereotopic proton of methylene groups in chiral amino alcohol‐benzimidazole hybrids. Retrieved from [Link]

-

Revue Roumaine de Chimie. (2021). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, December 21). Diastereotopic methylene protons in achiral molecules. Retrieved from [Link]

Sources

Technical Guide: 13C NMR Chemical Shifts for 2-Hydroxy-3-phenylpropanenitrile

This in-depth technical guide details the 13C NMR chemical shifts and structural characterization of 2-Hydroxy-3-phenylpropanenitrile (also known as phenylacetaldehyde cyanohydrin or 3-phenyllactonitrile). This document is designed for researchers and drug development professionals requiring precise spectral data for structural validation and quality control.

Executive Summary

2-Hydroxy-3-phenylpropanenitrile (CAS: 50353-47-4) is a critical chiral building block in the synthesis of pharmaceutical intermediates, including

Chemical Identity & Structural Framework

Before analyzing the spectra, we define the carbon environments based on the IUPAC numbering scheme.

| Property | Detail |

| IUPAC Name | 2-Hydroxy-3-phenylpropanenitrile |

| Synonyms | Phenylacetaldehyde cyanohydrin; 3-Phenyllactonitrile |

| CAS Number | 50353-47-4 |

| Molecular Formula | C |

| Molecular Weight | 147.17 g/mol |

Structural Visualization

The molecule consists of a benzyl group attached to a cyanohydrin moiety. The carbon skeleton contains 9 unique carbon environments (assuming restricted rotation or magnetic inequivalence is negligible, otherwise 7 signals are expected due to symmetry in the phenyl ring).

Caption: Carbon connectivity diagram. C1 is the nitrile carbon, C2 is the chiral center (

13C NMR Spectral Data

The following data represents the chemical shifts (

Chemical Shift Table[2][3][4][5][6]

| Carbon Label | Chemical Environment | Shift ( | Multiplicity (DEPT) | Signal Characteristics |

| C1 | Nitrile (C | 118.2 – 119.5 | C (quat) | Weak intensity; characteristic nitrile region. |

| C2 | 61.0 – 62.5 | CH | Deshielded by Oxygen and Nitrile; diagnostic peak. | |

| C3 | Benzylic Methylene (C H | 39.5 – 40.5 | CH | Shielded relative to C2; benzylic position. |

| C4 | Aromatic Ipso (C -CH | 135.0 – 136.5 | C (quat) | Weak intensity; most downfield aromatic signal. |

| C5, C9 | Aromatic Ortho | 129.2 – 129.6 | CH | Intense signal (2C). |

| C6, C8 | Aromatic Meta | 128.5 – 128.9 | CH | Intense signal (2C). |

| C7 | Aromatic Para | 127.2 – 127.8 | CH | Single intensity (1C). |

Spectral Assignment Logic

-

Nitrile (C1, ~119 ppm): The nitrile carbon typically resonates between 115–120 ppm. It is distinguished from aromatic carbons by its lower intensity (quaternary, long relaxation time) and lack of correlations in DEPT-135 (unless coupled to remote protons).

- -Methine (C2, ~61.5 ppm): This carbon is directly bonded to an oxygen atom (hydroxyl) and a nitrile group. The hydroxyl group induces a significant downfield shift (~40-50 ppm shift from alkane baseline), placing it in the 60–70 ppm range. In the homologue 2-hydroxy-4-phenylbutanenitrile, this carbon appears at 60.5 ppm .

-

Benzylic Methylene (C3, ~40 ppm): This carbon is bonded to the aromatic ring and the electron-withdrawing cyanohydrin methine. Benzylic carbons typically appear at 35–45 ppm.[2] In the homologue, the homobenzylic CH

is at 30.8 ppm, while the benzylic CH -

Aromatic Region (127–136 ppm): The ipso carbon (C4) is the most deshielded (~136 ppm) due to the alkyl substituent. The ortho, meta, and para carbons follow standard monosubstituted benzene patterns.

Experimental Synthesis & Preparation

For researchers needing to generate a fresh standard for NMR reference, the following protocol yields high-purity 2-hydroxy-3-phenylpropanenitrile.

Synthesis Protocol: Cyanosilylation of Phenylacetaldehyde

This method avoids the use of free HCN gas, using Trimethylsilyl cyanide (TMSCN) as a safer surrogate.

Reagents:

-

Phenylacetaldehyde (1.0 equiv)

-

TMSCN (1.2 equiv)

-

Catalyst (e.g., Iodine, InF

, or Lithium salts) (0.01–0.1 equiv) -

Solvent: Dichloromethane (DCM) or THF

Procedure:

-

Setup: In a flame-dried round-bottom flask under Argon, dissolve phenylacetaldehyde (10 mmol) in anhydrous DCM (20 mL).

-

Addition: Cool to 0°C. Add the catalyst followed by the dropwise addition of TMSCN (12 mmol).

-

Reaction: Stir at 0°C for 30 minutes, then warm to room temperature. Monitor by TLC (disappearance of aldehyde).

-

Hydrolysis: Add 1N HCl or citric acid solution to cleave the O-TMS ether. Stir vigorously for 1 hour.

-

Workup: Extract with DCM, wash with brine, dry over Na

SO -

Purification: The crude oil is often pure enough for NMR. If necessary, purify via flash chromatography (Hexane/EtOAc).

1H NMR Validation (CDCl , 500 MHz)

To confirm the structure before 13C analysis, verify these proton signals:

- 7.41 – 7.21 (m, 5H): Aromatic protons.

-

4.59 (t, J = 6.6 Hz, 1H): The methine proton (

- 3.09 (d, J = 6.7 Hz, 2H): The benzylic methylene protons.

Comparative Analysis: Isomer Differentiation

A common error in this analysis is confusing the target with its isomer, 3-hydroxy-2-phenylpropanenitrile (Ph-CH(CN)-CH

| Feature | Target: 2-Hydroxy-3-phenyl... | Isomer: 3-Hydroxy-2-phenyl... |

| Structure | Ph-CH | Ph-CH(CN)-CH |

| C-OH Shift | ~61.5 ppm (Methine) | ~70.4 ppm (Methylene) |

| C-CN Shift | ~119 ppm | ~118 ppm |

| Benzylic C | ~40 ppm (CH | ~37 ppm (CH-CN) |

| DEPT-135 | C2 is Positive (CH) | C-OH is Negative (CH |

Note: The primary alcohol in the isomer appears significantly further downfield (~70 ppm) than the secondary alcohol in the target (~61 ppm).

References

-

Synthesis and Spectral Data of Cyanohydrins : Tetrahedron2002 , 58, 3561-3577.[3] (Primary source for spectral data of phenylacetaldehyde cyanohydrin derivatives).[3][4]

-

1H NMR Verification : "eCyanation using 5-aminotetrazole as a safer electrophilic and nucleophilic cyanide source." Amazon S3 / Scientific Data. (Contains experimental 1H NMR for Product 11c).

-

Isomer Data : RSC Advances, Supplementary Information. (Provides comparative data for 3-hydroxy-2-phenylpropanenitrile).

- General 13C Shift Tables: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009. (Standard reference for chemical shift prediction).

-

Physical Properties : PubChem Compound Summary for CID 291037.

Sources

Physical and chemical properties of 2-Hydroxy-3-phenylpropanenitrile

An In-depth Technical Guide to 2-Hydroxy-3-phenylpropanenitrile: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-hydroxy-3-phenylpropanenitrile, a significant cyanohydrin derivative. It is designed for researchers, medicinal chemists, and professionals in drug development who are interested in leveraging the unique chemical properties of this molecule as a versatile building block in organic synthesis. This document delves into its physicochemical characteristics, spectroscopic profile, key chemical reactions, and its potential applications in the pharmaceutical industry, grounded in established scientific principles and methodologies.

Molecular Identity and Structure

2-Hydroxy-3-phenylpropanenitrile, also known as 3-phenyllactonitrile, belongs to the class of cyanohydrins.[1] These molecules are characterized by the presence of a hydroxyl (-OH) and a nitrile (-C≡N) group attached to the same carbon atom. This arrangement of functional groups makes cyanohydrins, including 2-hydroxy-3-phenylpropanenitrile, highly valuable intermediates in synthetic chemistry.[2] The presence of a phenyl group adds to its structural complexity and influences its reactivity.[2]

Below is the two-dimensional structure of the molecule, followed by a table of its key identifiers.

Caption: 2D Chemical Structure of 2-Hydroxy-3-phenylpropanenitrile

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | 2-hydroxy-3-phenylpropanenitrile | [1] |

| CAS Number | 50353-47-4 | [3][4] |

| Molecular Formula | C₉H₉NO | [1][3][4] |

| Molecular Weight | 147.17 g/mol | [1][3][4] |

| Canonical SMILES | C1=CC=C(C=C1)CC(C#N)O | [1][3] |

| InChIKey | GOOUUOYVIYFDBL-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical state and solubility of a compound are critical parameters for its handling, reaction setup, and purification. The properties of 2-hydroxy-3-phenylpropanenitrile are summarized below. It is important to note that while some data for this specific molecule is available, data for structurally similar compounds like mandelonitrile (2-hydroxy-2-phenylacetonitrile) is often used for estimation and comparison.

Table 2: Physicochemical Data

| Property | Value | Reference / Note |

| Melting Point | 57 °C | [3] |

| Boiling Point | Data not available. Similar cyanohydrins like mandelonitrile tend to decompose at their boiling point. | [5][6] |

| Appearance | Likely a solid at room temperature, given the melting point. The related mandelonitrile is a colorless to pale yellow liquid. | [3][7] |

| Solubility | The related mandelonitrile is soluble in water and organic solvents. | [7][8] |

Spectroscopic Characterization

Table 3: Representative Spectroscopic Data (from isomer 3-hydroxy-2-phenylpropanenitrile)

| ¹H NMR (500 MHz, CDCl₃) | |||

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.46 – 7.35 | m | 5H | Aromatic protons |

| 5.03 | t | 1H | CH-OH |

| 3.71 | br s | 1H | OH |

| 2.69 | d | 2H | CH₂ |

| ¹³C NMR (125 MHz, CDCl₃) | |||

| Chemical Shift (δ, ppm) | Assignment | ||

| 142.6, 128.6, 128.3, 125.1 | Aromatic carbons | ||

| 118.3 | CN | ||

| 70.4 | CH-OH | ||

| 23.7 | CH₂ | ||

| FTIR (KBr) | |||

| Wavenumber (cm⁻¹) | Assignment | ||

| ~3400 | O-H stretch (hydroxyl) | ||

| ~3012 | C-H stretch (aromatic) | ||

| ~2253 | C≡N stretch (nitrile) | ||

| (Data sourced from a study on a closely related isomer and serves as a predictive guide)[10] |

Protocol for Spectroscopic Analysis

The following are generalized, yet industry-standard, protocols for obtaining the necessary spectroscopic data for novel or synthesized batches of 2-hydroxy-3-phenylpropanenitrile.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[9]

-

Tube Loading: Transfer the solution into a 5 mm NMR tube.

-

Data Acquisition: Acquire the spectra on a 400 MHz or higher spectrometer. Use tetramethylsilane (TMS) as an internal standard.

-

Analysis: Process the raw data (FID) using appropriate software to obtain the final spectrum. Integrate peaks and assign chemical shifts to the corresponding protons and carbons.

-

B. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the key functional groups.

-

Methodology:

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~150 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet.[9]

-